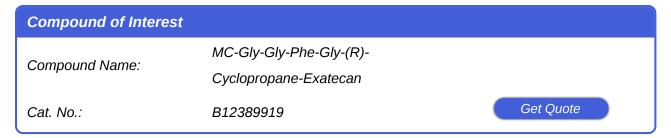


Application Notes and Protocols: SHR-A1811 in HER2-Positive Cancer Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of SHR-A1811, a third-generation antibody-drug conjugate (ADC), and its application in HER2-positive and HER2-low cancer research. The document includes a summary of key clinical data, detailed experimental protocols, and diagrams illustrating its mechanism of action and research workflows.

Introduction to SHR-A1811

SHR-A1811 is a novel, investigational antibody-drug conjugate targeting Human Epidermal Growth Factor Receptor 2 (HER2).[1] It is composed of three key components:

- Antibody: Trastuzumab, a humanized monoclonal antibody that selectively binds to the extracellular domain of the HER2 receptor.
- Payload: A novel topoisomerase I inhibitor (SHR169265), which exhibits high permeability and potent cytotoxic activity.[3][4]
- Linker: A stable, cleavable linker that connects the antibody to the payload.[2][5]

SHR-A1811 has an optimized drug-to-antibody ratio (DAR) of approximately 6.[3][5] This design, combined with a highly permeable payload, facilitates a potent "bystander effect," where the payload can diffuse from the target cancer cell to kill adjacent HER2-negative tumor



cells.[3] Preclinical and clinical studies have demonstrated a promising efficacy and manageable safety profile for SHR-A1811 in various HER2-expressing solid tumors.[2][6]

Mechanism of Action

The antitumor activity of SHR-A1811 follows a multi-step process that leverages HER2 overexpression on tumor cells to deliver a potent cytotoxic payload.



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Caption: Mechanism of Action (MoA) of SHR-A1811.

- Binding: The trastuzumab component of SHR-A1811 binds with high affinity to HER2 receptors on the surface of cancer cells.
- Internalization: Upon binding, the entire ADC-receptor complex is internalized into the cell via endocytosis.
- Payload Release: Inside the cell, the complex is trafficked to lysosomes, where acidic and enzymatic conditions cleave the linker, releasing the active topoisomerase I inhibitor payload.[5]
- DNA Damage: The payload translocates to the nucleus, where it inhibits topoisomerase I, an
 enzyme essential for DNA replication and repair. This leads to DNA strand breaks and
 ultimately triggers programmed cell death (apoptosis).



• Bystander Effect: The cell-permeable nature of the payload allows it to diffuse out of the target cancer cell and into neighboring tumor cells, regardless of their HER2 expression status, leading to their death.[3][7]

Summary of Clinical & Preclinical Data

SHR-A1811 has been evaluated in multiple clinical trials across a range of HER2-expressing tumors. The following tables summarize key efficacy and safety findings.

Table 1: Efficacy of SHR-A1811 in HER2-Positive Breast Cancer



Clinical Trial / Cohort	Setting	Treatme nt	N	Objectiv e Respon se Rate (ORR)	Patholo gical Complet e Respon se (pCR)	Median Progres sion- Free Survival (PFS)	Median Duratio n of Respon se (DOR)
SHR- A1811-I- 101[2]	Metastati c (Heavily Pretreate d)	SHR- A1811 Monother apy	136	79.1%	3.0% (CR)	20.0 months	23.6 months
FASCINA TE-N[6] [8][9]	Early- Stage / Locally Advance d (Neoadju vant)	SHR- A1811 Monother apy	87	-	63.2%	-	-
FASCINA TE-N[6] [8][9]	Early- Stage / Locally Advance d (Neoadju vant)	SHR- A1811 + Pyrotinib	88	-	62.5%	-	-
MUKDE N 07[1]	Early- Stage (Neoadju vant)	SHR- A1811 Monother apy	29	-	72.4% (tpCR)	-	-
MUKDE N 07[1]	Early- Stage (Neoadju vant)	SHR- A1811 + Pyrotinib	35	-	77.1% (tpCR)	-	-



NCT0576 9010[10] Brain Metastas es	SHR- A1811 Monother apy	25	-	-	-	-	
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pCR: Pathological Complete Response; tpCR: Total Pathological Complete Response; CR: Complete Response.

Table 2: Efficacy of SHR-A1811 in HER2-Low Breast Cancer & Other Solid Tumors

Clinical Trial <i>l</i> Cohort	Cancer Type	N	Objective Response Rate (ORR)	Median Progressio n-Free Survival (PFS)	Median Duration of Response (DOR)
SHR-A1811- I-101[2]	HER2-Low Breast Cancer	110	62.0%	11.0 months	12.2 months
NCT0591195 8[11][12]	HR+/HER2- Low Breast Cancer (Neoadjuvant	35	74.3%	-	-
SHR-A1811- I-101[2]	Non-Breast Solid Tumors	145	40.0%	3.4 - 8.5 months	15.2 months
HORIZON- Lung[13]	HER2-Mutant NSCLC	-	74.5%	11.5 months	Not Mature

HR+: Hormone Receptor-Positive; NSCLC: Non-Small Cell Lung Cancer.

Table 3: Common Treatment-Related Adverse Events (TRAEs)



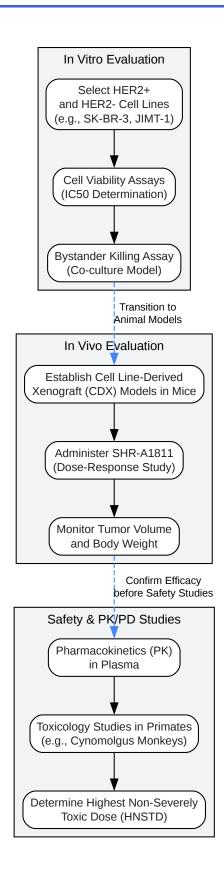
Study / Cohort	Grade ≥3 TRAEs	Most Common Grade ≥3 TRAEs	
SHR-A1811-I-101 (Overall)[2]	63.2%	Decreased neutrophil count, Anemia, Decreased white blood cell count	
FASCINATE-N (Mono)[6]	44.8%	Not specified in detail	
FASCINATE-N (Combo)[6]	71.6%	Diarrhea (9.1% Grade 3)	
NCT05911958 (HER2-Low) [12]	39.4%	Neutropenia (27.3%), Leukopenia (16.7%), Anemia (13.6%)	

Interstitial Lung Disease (ILD) has been reported as an adverse event of special interest, with an incidence of 2.6% (all grades) in one study.[4]

Experimental Protocols & Workflows Preclinical Evaluation Workflow

The preclinical assessment of SHR-A1811 involves a series of in vitro and in vivo studies to establish its efficacy, mechanism, and safety profile before clinical testing.





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Caption: Standard workflow for the preclinical evaluation of SHR-A1811.



Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SHR-A1811 in HER2-expressing cancer cell lines.

Materials:

- HER2-positive cell lines (e.g., SK-BR-3, NCI-N87) and HER2-low/negative control lines (e.g., MDA-MB-468).
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
- SHR-A1811, sterile and reconstituted.
- 96-well clear-bottom cell culture plates.
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- Plate reader (luminometer).

Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
- Drug Preparation: Prepare a serial dilution of SHR-A1811 in complete medium, typically ranging from 0.01 nM to 1000 nM. Include a vehicle control (medium only).
- Treatment: Remove the medium from the wells and add 100 μ L of the SHR-A1811 dilutions or vehicle control.
- Incubation: Incubate the plate for 5-7 days at 37°C, 5% CO2.
- Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions (e.g., 100 μL of CellTiter-Glo® reagent).
- Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
 Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure



luminescence using a plate reader.

 Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Mouse Xenograft Model for Efficacy Study

Objective: To evaluate the in vivo antitumor activity of SHR-A1811 in a HER2-positive tumor xenograft model.

Materials:

- Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.
- HER2-positive cancer cells (e.g., JIMT-1) resuspended in Matrigel/PBS solution.
- SHR-A1811 for injection, formulated in a sterile vehicle.
- · Calipers for tumor measurement.
- Animal scale.

Methodology:

- Tumor Implantation: Subcutaneously inject 5-10 x 10 $^{\circ}$ 6 cells in 100 μ L of Matrigel/PBS into the right flank of each mouse.
- Tumor Growth: Monitor mice until tumors reach an average volume of 150-200 mm³. Tumor volume is calculated as (Length x Width²) / 2.
- Randomization: Randomize mice into treatment groups (e.g., Vehicle control, SHR-A1811 at 3 mg/kg, 5 mg/kg, and 10 mg/kg).
- Treatment Administration: Administer SHR-A1811 intravenously (IV) or intraperitoneally (IP) according to the study design (e.g., once every week for 3 weeks).
- Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.



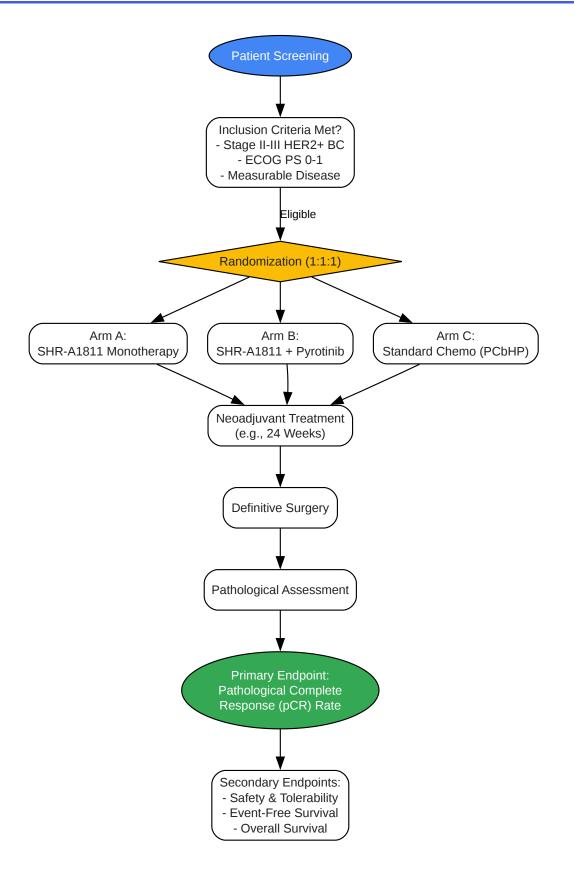
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration.
- Analysis: Plot the mean tumor volume for each group over time. Analyze for statistically significant differences in tumor growth inhibition between treatment and control groups.

Protocol 3: Clinical Trial Workflow (Neoadjuvant Phase II Example)

This workflow is based on the design of studies like the FASCINATE-N trial.[8][9]

Objective: To assess the efficacy (pCR rate) and safety of SHR-A1811 as a neoadjuvant treatment for early-stage HER2-positive breast cancer.





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